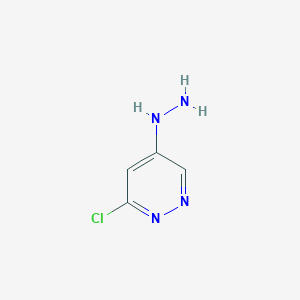

3-Chloro-5-hydrazinylpyridazine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms are typically nitrogen, oxygen, or sulfur. Nitrogen-containing heterocycles are especially prominent, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. mdpi.com

Pyridazine (B1198779), a six-membered aromatic ring with two adjacent nitrogen atoms, is a classic example of a diazine heterocycle. The compound 3-Chloro-5-hydrazinylpyridazine belongs to this family. Its chemical identity is defined by the pyridazine ring substituted with a chlorine atom at position 3 and a hydrazinyl (-NHNH2) group at position 5. This combination of a halogen and a hydrazine (B178648) moiety on the pyridazine framework provides multiple reactive sites, rendering it a valuable synthon for constructing more elaborate molecular architectures.

Significance of Pyridazine Chemistry in Research

The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. nih.govjofamericanscience.org The arrangement of the nitrogen atoms in the pyridazine ring influences its electronic properties and its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. Consequently, pyridazine derivatives have been extensively investigated and developed into effective therapeutic agents. nih.gov Marketed drugs containing the pyridazine ring include Cadralazine, Minaprine, and Hydralazine. nih.gov

Research has demonstrated that pyridazine-based compounds exhibit a broad spectrum of pharmacological activities, including:

Antiviral (specifically against Hepatitis A virus) nih.govresearchgate.net

Insecticidal nih.gov

Analgesic growingscience.com

Antimicrobial and antimycobacterial jofamericanscience.orgnih.gov

Cardiotonic growingscience.com

The versatility of the pyridazine core allows chemists to systematically modify its structure to optimize potency and selectivity for a desired biological outcome. nih.gov

Historical Development and Early Research Trends of Hydrazinylpyridazines

The exploration of pyridazine chemistry has often utilized readily available and reactive starting materials. 3,6-Dichloropyridazine (B152260) has historically been a cornerstone precursor for the synthesis of a wide range of substituted pyridazines. jofamericanscience.orggoogle.com Its two chlorine atoms can be substituted sequentially or simultaneously by various nucleophiles.

A key reaction in the development of pyridazine chemistry is the nucleophilic substitution of a chlorine atom with hydrazine. This reaction provides a straightforward route to hydrazinylpyridazines. For instance, the synthesis of 3-Chloro-6-hydrazinylpyridazine, an isomer of the title compound, is achieved by reacting 3,6-dichloropyridazine with hydrazine monohydrate. chemicalbook.com This transformation is significant because the introduced hydrazinyl group is itself a reactive functional group, capable of undergoing further reactions.

Early research trends focused on using these hydrazinylpyridazine intermediates to construct fused heterocyclic systems. The hydrazinyl moiety can react with various electrophiles, such as anhydrides, aldehydes, and carbon disulfide, to form new rings fused to the pyridazine core, such as pyridazinotriazine derivatives. nih.govresearchgate.net This strategy of building complex molecules from simpler, reactive pyridazine units continues to be a fruitful area of chemical synthesis. organic-chemistry.org

Synthesis and Reactivity

The primary method for synthesizing chlorohydrazinylpyridazines involves the nucleophilic aromatic substitution of a chlorine atom on a dichloropyridazine precursor with hydrazine. A well-documented example is the synthesis of 3-Chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine.

Reaction Scheme:

A mixture of 3,6-dichloropyridazine and hydrazine monohydrate is heated, often in a sealed tube or under reflux. jofamericanscience.orgchemicalbook.com

One of the chlorine atoms is displaced by the hydrazine group to yield the monosubstituted product. jofamericanscience.org

The resulting 3-chloro-hydrazinylpyridazine is a valuable intermediate. The hydrazinyl group (-NHNH2) is a potent nucleophile and can participate in cyclocondensation reactions to form a variety of fused heterocyclic compounds. For example, it can react with:

Acetic anhydride (B1165640) to form triazine derivatives. nih.govresearchgate.net

Aldehydes to produce hydrazones, which can then be cyclized. nih.govjofamericanscience.orgresearchgate.net

Carbon disulfide to yield thione derivatives. nih.govresearchgate.net

These subsequent reactions highlight the utility of chlorohydrazinylpyridazines as scaffolds for creating diverse and complex molecular structures.

Structural Information

Planarity : The central pyridazine ring is expected to be planar. researchgate.net

Hydrogen Bonding : The hydrazinyl group contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state, which link individual molecules together. researchgate.netnih.gov

These structural characteristics are crucial in understanding the physical properties of the compound and how it interacts with other molecules, including biological receptors.

Table 1: Synthesis of Related Hydrazinylpyridazines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Hydrazine monohydrate | 3-Chloro-6-hydrazinylpyridazine | chemicalbook.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate (B1144303) | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |

| 2,3-Dichloropyridine (B146566) | Hydrazine hydrate | (3-Chloropyridin-2-yl)hydrazine | researchgate.net |

| 3,6-Dichloropyridazine | Acid hydrazides (e.g., p-chlorobenzoylhydrazine) | 3-Chloro-6-(2-(4-chlorobenzoyl)hydrazinyl)pyridazine | jofamericanscience.org |

Table 2: Examples of Biologically Active Pyridazine Derivatives

| Compound Class | Derivative Example | Biological Activity | Reference |

|---|---|---|---|

| Pyridazino[4,3-e] nih.govnih.govrsc.orgtriazine | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govrsc.orgtriazine-3(4H)-thione | Anti-Hepatitis A Virus (HAV) | nih.gov |

| Pyridazine amides | [6-(3-pyridyl)pyridazin-3-yl]amides | Aphicidal (Insecticidal) | nih.gov |

| Indole hydrazides | 5-Chloro-3-phenylindole-2-carboxylic acid(4-nitrobenzylidene)hydrazide | Anticancer (induces apoptosis) | nih.gov |

| Hydrazinopyrazines | 2-Chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase inhibitors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKNNAAXBXSJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Hydrazinylpyridazine

Established Synthetic Routes

The preparation of 3-Chloro-6-hydrazinylpyridazine is predominantly accomplished through two main synthetic strategies: the nucleophilic substitution of a halogenated pyridazine (B1198779) and the reduction of a corresponding diazonium salt. chemicalbook.comnptel.ac.in

Nucleophilic Substitution Reactions

The most common and direct method for synthesizing 3-Chloro-6-hydrazinylpyridazine involves the nucleophilic substitution of a chlorine atom on a dihalogenated pyridazine precursor with a hydrazine (B178648) derivative. researchgate.netjofamericanscience.org

Reaction Scheme: Cl-C4H2N2-Cl + N2H4·H2O → Cl-C4H2N2-NHNH2 + HCl + H2O

This reaction highlights the direct replacement of a chloro group with a hydrazinyl moiety. chemicalbook.com

The regioselectivity of the nucleophilic attack is a critical aspect of this synthesis. In a molecule like 3,6-dichloropyridazine (B152260), the two chlorine atoms are electronically equivalent due to the symmetry of the pyridazine ring. However, in unsymmetrically substituted pyridazines, the position of the leaving group significantly influences where the nucleophilic substitution occurs. stackexchange.com The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the adjacent carbon atoms towards nucleophilic attack. The precise location of substitution can be predicted by considering the electronic effects of the substituents on the ring. stackexchange.com For instance, in related heterocyclic systems, the presence of other functional groups can direct the incoming nucleophile to a specific position. stackexchange.com

The choice of solvent plays a pivotal role in the efficiency of the nucleophilic substitution reaction. Solvents can influence the solubility of the reactants, the reaction rate, and in some cases, the regioselectivity. researchgate.net For the synthesis of 3-Chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine, various solvents have been employed. For example, the reaction can be carried out in ethanol (B145695). jofamericanscience.org The use of a protic solvent like ethanol can facilitate the reaction by stabilizing the transition state. In some instances, the reaction is performed in a sealed tube without a solvent, relying on the reactants themselves to form a reactive melt. chemicalbook.com The efficiency of the reaction can be significantly impacted by the solvent's polarity and its ability to solvate both the reactants and the intermediates. researchgate.net

Table 1: Effect of Solvents on the Synthesis of 3-Chloro-6-hydrazinylpyridazine

| Solvent | Reaction Conditions | Observations | Reference |

| Ethanol | Reflux | A common solvent for this type of reaction, facilitating dissolution of reactants. | jofamericanscience.org |

| None (Sealed Tube) | Heating to 80 °C | Direct reaction between the molten reactants can be efficient. | chemicalbook.com |

| Methanol | Not specified | Used in similar nucleophilic aromatic substitutions on dinitrobenzene derivatives. | researchgate.net |

| Acetonitrile | Not specified | An aprotic polar solvent that can influence reaction rates. | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Not specified | A polar aprotic solvent known to accelerate SNAr reactions. | researchgate.net |

Temperature is a critical parameter that must be carefully controlled to ensure the desired outcome of the synthesis. The reaction between 3,6-dichloropyridazine and hydrazine monohydrate has been successfully carried out by heating the mixture to 80°C for several hours in a sealed tube. chemicalbook.com In other protocols using a solvent like ethanol, the reaction is often conducted at reflux temperature. jofamericanscience.org The optimal temperature ensures a sufficient reaction rate without promoting the formation of undesired byproducts, such as the disubstituted product where both chlorine atoms are replaced by hydrazinyl groups. Temperature optimization is key to achieving high selectivity for the monosubstituted product, 3-Chloro-6-hydrazinylpyridazine.

Table 2: Temperature Conditions for the Synthesis of 3-Chloro-6-hydrazinylpyridazine

| Starting Material | Reagent | Solvent | Temperature (°C) | Duration (hours) | Reference |

| 3,6-dichloropyridazine | Hydrazine monohydrate | None (sealed tube) | 80 | 5 | chemicalbook.com |

| 3,6-dichloropyridazine | Acid hydrazides | Absolute ethanol | Reflux | 7 | jofamericanscience.org |

Reduction of Corresponding Diazonium Salts

An alternative, though less direct, synthetic route to hydrazinyl-substituted heterocycles involves the reduction of diazonium salts. nptel.ac.inidc-online.com This method is a staple in aromatic chemistry for introducing a variety of functional groups. The general process involves the diazotization of an amino group to form a diazonium salt, which is then reduced to the corresponding hydrazine. nptel.ac.inyoutube.com

For the synthesis of 3-Chloro-6-hydrazinylpyridazine, this would theoretically involve the following steps:

Starting Material: 3-Amino-6-chloropyridazine (B20888).

Diazotization: Reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form the 3-chloro-6-pyridazinyl diazonium salt. youtube.com

Reduction: The resulting diazonium salt is then reduced to yield 3-Chloro-6-hydrazinylpyridazine. Common reducing agents for this transformation include sodium sulfite (B76179) or stannous chloride. nptel.ac.inidc-online.com

The reduction of the diazonium ion to the arylhydrazine can proceed through the formation of an azo-sulfite intermediate when sodium sulfite is used. nptel.ac.in This method provides a versatile pathway to arylhydrazines, although its application to the specific synthesis of 3-Chloro-6-hydrazinylpyridazine is less commonly reported in the literature compared to the direct nucleophilic substitution approach.

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the adoption of novel energy sources and green chemistry principles to produce pyridazine derivatives. These methods offer significant advantages in terms of efficiency and sustainability.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. While specific studies on the microwave-assisted synthesis of 3-chloro-6-hydrazinylpyridazine are not extensively detailed in the provided results, the application of this technology to similar heterocyclic systems demonstrates its significant potential. For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has been drastically expedited, with reaction times plummeting from 9–19 hours under conventional heating to a mere 31–68 seconds in a microwave reactor. nih.gov In another example, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw reaction times fall from 27 hours to just 30 minutes, achieving an impressive yield of 96%. nih.gov This rapid and efficient heating highlights the substantial improvements microwave-assisted techniques offer, suggesting a promising avenue for streamlining the production of 3-chloro-6-hydrazinylpyridazine and related compounds. nih.gov

Ultrasound irradiation provides an alternative energy source for chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. This technique, known as sonochemistry, has been successfully applied to the synthesis of heterocyclic compounds. rsc.org For example, an environmentally friendly, ultrasound-promoted synthesis of hydrazine carboxamides was developed using a water-glycerol solvent system. nih.gov This method proved to be significantly faster and more productive, reducing reaction times from 24 hours with conventional methods to just 30–45 minutes under ultrasonic irradiation. nih.gov The use of ultrasound is considered an important green synthesis method, capable of producing medicinal compounds in higher yields. rsc.orgnih.gov In the synthesis of other heterocyclic systems, such as dihydroquinolines in water, ultrasound irradiation has been shown to reduce reaction times from 4 hours (silent conditions) to 1 hour, while simultaneously increasing the yield from 80% to 96%. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to create more sustainable processes. A key aspect of this is the use of environmentally benign solvents and energy-efficient methods. rsc.org The ultrasound-assisted synthesis of hydrazine derivatives in a water-glycerol mixture is a prime example of a greener approach, avoiding volatile organic solvents. nih.gov Sonochemistry itself is considered a highly feasible, environmentally friendly energy input for organic synthesis. rsc.org The goal of these green methodologies is to develop cost-effective and sustainable transformations that minimize the impact on the environment. rsc.org

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters such as temperature, solvent, and reactant ratios is crucial for maximizing product yield and purity. In the synthesis of related chloropyridazine derivatives, systematic optimization has led to highly efficient protocols. For instance, in the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, reaction conditions have been extensively studied. google.com A Chinese patent describes achieving yields as high as 93.79% by carefully controlling these parameters. google.com Similarly, a high-yield synthesis for 3-chloro-2-hydrazinopyridine (B1363166) was developed by optimizing the molar ratio of 2,3-dichloropyridine (B146566) to hydrazine hydrate (B1144303) and selecting an appropriate polar solvent, resulting in yields of 95-99%. google.com

The following table, based on patent literature for a related compound, illustrates the impact of varying reaction conditions on yield. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,6-dichloropyridazine | Ammoniacal liquor | Acetonitrile | 120 | 7 | 93.79 |

| 3,6-dichloropyridazine | Ammoniacal liquor | Water/G&W | 120 -> 190 | 0.5 -> 0.4 | 90.25 |

This data is for the synthesis of 3-amino-6-chloropyridazine as described in patent CN104844523A and serves as an illustrative example of reaction optimization in this class of compounds. google.com

Upstream Precursors in Synthesis

The primary and most direct upstream precursor for the synthesis of 3-chloro-6-hydrazinylpyridazine is 3,6-dichloropyridazine . chemicalbook.com The synthesis typically involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyridazine ring is displaced by a hydrazine group. A common method involves heating a mixture of 3,6-dichloropyridazine with hydrazine monohydrate. chemicalbook.com The availability and purity of 3,6-dichloropyridazine are therefore critical for the successful and efficient production of the final product. The synthesis of this precursor itself can start from materials like 2,6-dichloropyridine, which undergoes chlorination to form a trichloropyridine intermediate before further steps. google.com

Characterization Techniques for 3 Chloro 6 Hydrazinylpyridazine

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone for the characterization of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) are indispensable for providing a comprehensive structural picture.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 3-Chloro-5-hydrazinylpyridazine, ¹H and ¹³C NMR would offer precise information about the hydrogen and carbon skeletons of the molecule, respectively.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons on the pyridazine (B1198779) ring and the hydrazine (B178648) group.

As of the current literature review, specific, experimentally determined ¹H NMR data for this compound has not been reported. However, based on analogous structures, a hypothetical spectrum would show distinct signals for the aromatic protons and the protons of the hydrazine (-NHNH₂) group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H | 7.0 - 9.0 | Doublet, Singlet |

| -NH- | Variable | Broad Singlet |

Note: This table is predictive and not based on reported experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic) within a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Detailed experimental ¹³C NMR data for this compound are not available in published scientific literature. The analysis of related pyridazine derivatives suggests that the carbon atoms of the pyridazine ring would resonate in the aromatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-Cl | 140 - 160 |

| C-Hydrazinyl | 150 - 170 |

Note: This table is predictive and not based on reported experimental data.

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule and reveals the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H bonds of the hydrazine group, the C=N and C=C bonds of the pyridazine ring, and the C-Cl bond.

Specific FT-IR spectral data for this compound is not documented in available scholarly articles.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C=N (Ring) | Stretching | 1550 - 1650 |

| C=C (Ring) | Stretching | 1400 - 1600 |

Note: This table is predictive and not based on reported experimental data.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about the pyridazine ring and the C-Cl bond.

A review of the current scientific literature indicates that Raman spectroscopic data for this compound has not been published.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₄H₅ClN₄, with a calculated monoisotopic mass of 144.0203 Da. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would typically be performed in positive ion mode, where the basic nitrogen atoms of the pyridazine ring and the hydrazine group can be readily protonated. This would result in the detection of the protonated molecule, [M+H]⁺. The analysis would confirm the molecular weight of the compound. For instance, predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for adducts of the related compound 3-chloro-5-fluoro-2-hydrazinylpyridine, such as [M+H]⁺ and [M+Na]⁺. uni.lu The study of solution chemistry, including analyte concentration and pH, is crucial as it can significantly affect ESI-MS spectra. nist.gov

Table 1: Calculated m/z Values for Predicted ESI-MS Adducts of this compound This table is based on theoretical calculations and serves as an illustrative example.

| Adduct | Formula | Isotope | Calculated m/z |

| [M+H]⁺ | [C₄H₆ClN₄]⁺ | ³⁵Cl | 145.0276 |

| [M+H]⁺ | [C₄H₆ClN₄]⁺ | ³⁷Cl | 147.0246 |

| [M+Na]⁺ | [C₄H₅ClN₄Na]⁺ | ³⁵Cl | 167.0095 |

| [M+Na]⁺ | [C₄H₅ClN₄Na]⁺ | ³⁷Cl | 169.0065 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

Electron ionization is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries.

For the related isomer, 3-chloro-2-hydrazinylpyridine, GC-MS analysis shows a molecular ion peak (representing the ³⁵Cl isotope) and a prominent M+2 peak. nih.gov The fragmentation pattern would provide insight into the molecule's structure. While the exact fragmentation of this compound would be unique, a plausible pathway could involve the loss of the hydrazine group (-NHNH₂) or cleavage of the pyridazine ring. For example, the GC-MS data for 3-chloro-2-hydrazinylpyridine shows a top peak at m/z 78. cymitquimica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). It is used to study molecules containing π-electron systems and heteroatoms with non-bonding electrons.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic pyridazine ring and the hydrazine substituent. The pyridazine ring itself, along with the chloro and hydrazinyl auxochromes, constitutes the chromophore system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide valuable information about the electronic structure of the molecule. For comparison, studies on other pyridazine derivatives show that they exhibit distinct absorption maxima. scbt.com

The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. lookchem.com The interactions between the solvent and the solute's ground and excited states can cause a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).

π → π transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift.

n → π transitions:* For n → π* transitions, the ground state is often more stabilized by polar, protic solvents (through hydrogen bonding with the non-bonding electrons). This increased stabilization of the ground state relative to the excited state requires more energy for the transition, resulting in a hypsochromic (blue) shift.

Studies on various dyes show that changing solvents like methanol, chloroform, and DMF leads to significant shifts in λmax. nih.gov For this compound, a similar dependence on solvent polarity would be expected, and analyzing these shifts can help in assigning the electronic transitions.

Table 2: Hypothetical Solvent Effects on the λmax of this compound This table is for illustrative purposes to demonstrate the concept of solvatochromism.

| Solvent | Polarity Index | Transition Type | Expected Shift | Hypothetical λmax (nm) |

| Hexane | 0.1 | n → π | - | 350 |

| Ethanol (B145695) | 5.2 | n → π | Hypsochromic | 342 |

| Water | 10.2 | n → π | Hypsochromic | 335 |

| Hexane | 0.1 | π → π | - | 270 |

| Ethanol | 5.2 | π → π | Bathochromic | 275 |

| Water | 10.2 | π → π | Bathochromic | 278 |

pH and Temperature Effects on Absorption Spectra

The pH of the solution can have a profound effect on the UV-Vis spectrum of this compound due to the presence of basic nitrogen atoms. nist.gov Protonation or deprotonation of the hydrazinyl group or the pyridazine ring nitrogens will alter the electronic structure of the chromophore, leading to significant shifts in the absorption bands. By monitoring the spectral changes as a function of pH, it is possible to determine the pKa values for the compound.

Temperature can also influence the UV-Vis spectrum, although usually to a lesser extent than solvent or pH. Changes in temperature can affect the solvent-solute interactions and the population of vibrational levels within the ground electronic state, which can lead to slight shifts in λmax or changes in the absorption band's shape and intensity.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and purification of 3-Chloro-6-hydrazinylpyridazine. Methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely utilized.

High-Performance Liquid Chromatography is a primary method for assessing the purity of 3-Chloro-6-hydrazinylpyridazine and for quantitative analysis. Commercial suppliers of this compound often list a purity of 97% or greater, which is determined by HPLC. sigmaaldrich.comthermofisher.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable, suitable for preparative separation to isolate impurities, and can be adapted for pharmacokinetic studies. sielc.com The conditions for this method are detailed in the table below. sielc.com

Table 1: HPLC Method for 3-Chloro-6-hydrazinylpyridazine Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. The method is also suitable for fast UPLC applications using columns with smaller (3 µm) particles. |

Data sourced from SIELC Technologies. sielc.com

Thin-Layer Chromatography is a widely used technique for monitoring the progress of chemical reactions involving pyridazine derivatives. For instance, in the synthesis of π-conjugated molecules derived from a pyridazine precursor, TLC is employed to determine the reaction time, which can be as long as 48 hours. nih.gov While it is a crucial qualitative tool in synthetic chemistry to quickly check for the presence of starting materials and the formation of products, specific Rf values and solvent systems for 3-Chloro-6-hydrazinylpyridazine itself are not extensively detailed in the cited literature.

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds. An HPLC method for 3-Chloro-6-hydrazinylpyridazine can be made compatible with mass spectrometry by substituting the phosphoric acid in the mobile phase with formic acid. sielc.com

However, the analysis of the parent pyridazine ring by LC-MS can present challenges. Studies on the LC-MS analysis of various nitrogen-containing heterocycles have shown that pyridazine can suffer from high matrix effects and low recovery rates (approximately 30%) in certain samples, indicating that method development for complex matrices requires careful optimization. researchgate.net

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

While single-crystal X-ray diffraction data for the parent compound 3-Chloro-6-hydrazinylpyridazine is not available in the reviewed literature, a detailed structural analysis has been performed on its derivative, 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine . This analysis provides valuable insight into the geometry and intermolecular interactions of the 3-chloro-6-hydrazinylpyridazine moiety.

The study reveals that the 3-chloro-6-hydrazinylpyridazine unit is essentially planar. In the crystal structure of the derivative, molecules are linked by N—H⋯N hydrogen bonds, forming non-planar dimers. The synthesis of these crystals involved reacting 3-Chloro-6-hydrazinylpyridazine with acetone (B3395972) and then recrystallizing the product from alcohol. The detailed crystallographic data for this derivative are presented below.

Table 2: Crystal Data and Structure Refinement for 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉ClN₄ |

| Formula Weight | 184.63 g/mol |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 20.6635 (19) Åb = 7.8202 (6) Åc = 11.3266 (8) Åβ = 94.140 (3)° |

| Volume | 1825.5 (3) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.344 Mg/m³ |

| Absorption Coefficient (μ) | 0.37 mm⁻¹ |

| Final R index [I > 2σ(I)] | R = 0.034 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-Chloro-6-hydrazinylpyridazine |

| Acetonitrile |

| Phosphoric Acid |

| Formic Acid |

| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine |

| Acetone |

Supramolecular Architecture

Crystal Packing Analysis and Polymeric Structures

The crystal packing of 3-chloro-6-hydrazinylpyridazine derivatives is significantly influenced by hydrogen bonding, leading to the formation of distinct supramolecular architectures, including dimers and polymeric chains.

In the case of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine , the crystal structure is characterized by the formation of non-planar dimers. researchgate.netnih.gov These dimeric structures are assembled through N—H⋯N hydrogen bonds. A crystallographic twofold rotation axis generates the dimers, which are linked in a head-to-tail fashion. researchgate.net This interaction involves the hydrazinyl N-H group of one molecule and a nitrogen atom of the pyridazine ring of a neighboring molecule, creating an R²₂(8) graph-set ring motif. researchgate.netnih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N3—H3A⋯N1i | 0.86 | 2.33 | 3.083 (2) | 146 |

For 3-chloro-6-(1H-pyrazol-1-yl)pyridazine , the crystal packing analysis reveals the formation of one-dimensional polymeric chains that extend along the crystallographic a-axis. nih.gov This polymeric structure is the result of intermolecular C—H⋯N hydrogen bonds. These interactions create R²₂(10) ring motifs, linking adjacent molecules into an extended chain. nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C3—H3⋯N2i | 0.93 | 2.46 | 3.321 (6) | 154 |

| C5—H5⋯N4ii | 0.93 | 2.55 | 3.468 (7) | 169 |

These examples underscore the critical role of hydrogen bonding in directing the solid-state assembly of 3-chloro-6-hydrazinylpyridazine derivatives, leading to the formation of well-defined polymeric and dimeric structures.

Reactivity and Derivatization Strategies of 3 Chloro 6 Hydrazinylpyridazine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of 3-chloro-6-hydrazinylpyridazine is a key functional group that dictates its reactivity, particularly in reactions with carbonyl compounds and in the formation of fused ring systems.

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with aldehydes or ketones to form hydrazones is a fundamental transformation in organic chemistry. dergipark.org.tr The nucleophilic nitrogen atom of the hydrazinyl group in 3-chloro-6-hydrazinylpyridazine attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and the elimination of a water molecule.

The condensation of 3-chloro-6-hydrazinylpyridazine with various carbonyl compounds, such as acetylacetone (B45752), cyclopentanone (B42830), and 1-phenylethanone, provides a straightforward route to a range of hydrazone derivatives. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695).

With Acetylacetone: The reaction with acetylacetone leads to the formation of the corresponding hydrazone. nih.gov

With Cyclopentanone: Condensation with cyclopentanone proceeds by refluxing 3-chloro-6-hydrazinylpyridazine and cyclopentanone in ethanol. nih.gov This reaction yields 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. nih.gov

With 1-Phenylethanone: The reaction with 1-phenylethanone (acetophenone) in refluxing ethanol produces 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. nih.govorgsyn.org

| Carbonyl Compound | Resulting Hydrazone | Reaction Conditions |

|---|---|---|

| Acetylacetone | 3-Chloro-6-(2-(pentan-2,4-dion-3-ylidene)hydrazinyl)pyridazine | Reflux in ethanol nih.gov |

| Cyclopentanone | 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine | Reflux in ethanol nih.gov |

| 1-Phenylethanone | 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine | Reflux in ethanol nih.gov |

Cyclization Reactions to Form Fused Heterocycles

The hydrazinyl group of 3-chloro-6-hydrazinylpyridazine is instrumental in the construction of fused heterocyclic systems. These reactions often proceed via an initial condensation followed by an intramolecular cyclization, leading to the formation of stable, bicyclic aromatic compounds.

The synthesis of triazolo[4,3-b]pyridazines is a common derivatization strategy for 3-chloro-6-hydrazinylpyridazine. These compounds can be formed through various synthetic routes. One method involves the reaction of 3-chloro-6-hydrazinylpyridazine with compounds containing a suitable functional group for cyclization. For instance, reaction with acetic anhydride (B1165640) in glacial acetic acid can lead to the formation of a triazolopyridazine ring. nih.gov Another approach involves the oxidative cyclization of aryl- or alkylidenehydrazinyl pyridazines. nih.gov The resulting 6-chloro- nih.govnih.govtpcj.orgtriazolo[4,3-b]pyridazine derivatives are themselves valuable intermediates for further functionalization. nih.govnih.gov

The reaction of 3-chloro-6-hydrazinylpyridazine with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazolopyridazine derivatives. This reaction typically proceeds by an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield the fused pyrazole (B372694) ring. For example, reacting 6-hydrazinyl-3-(4-aryl)- nih.govnih.govtpcj.orgtriazolo[4,3-b]pyridazine derivatives with acetylacetone in refluxing ethanol results in the formation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl- nih.govnih.govtpcj.orgtriazolo[4,3-b]pyridazine. nih.gov

The synthesis of thiazepinopyridazine derivatives from 3-chloro-6-hydrazinylpyridazine represents a more complex transformation, leading to a seven-membered heterocyclic ring fused to the pyridazine (B1198779) core. The specific reagents and reaction conditions for this transformation would involve a bifunctional reagent capable of reacting with the hydrazinyl group and subsequently undergoing cyclization to form the thiazepine ring.

| Fused Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Triazolo[4,3-b]pyridazine | Cyclization of hydrazinylpyridazine with a one-carbon unit source or oxidative cyclization of hydrazones. nih.gov | Aromatic aldehydes, Ferric chloride, Acetic anhydride nih.gov |

| Pyrazolopyridazine | Condensation with a β-dicarbonyl compound followed by cyclization. nih.gov | Acetylacetone nih.gov |

| Thiazepinopyridazine | Reaction with a reagent containing both a carbonyl or equivalent and a thiol or thiocyanate (B1210189) functionality, followed by cyclization. | (Not specified in provided context) |

Pyridazino[4,3-f]diazepine Derivatives

The synthesis of pyridazino[4,3-f]diazepine derivatives, while not extensively detailed in the provided context, would theoretically involve the reaction of 3-chloro-6-hydrazinylpyridazine with a suitable dielectrophilic partner. This partner would need to possess two electrophilic centers capable of reacting with the two nucleophilic nitrogen atoms of the hydrazine (B178648) moiety, leading to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridazine core. The specific reagents and conditions would dictate the final structure and substitution pattern of the resulting pyridazino[4,3-f]diazepine system.

Pyridazino[4,3-f]oxazepine Derivatives

Similarly, the creation of pyridazino[4,3-f]oxazepine derivatives from 3-chloro-6-hydrazinylpyridazine would necessitate a reaction partner containing both an electrophilic center to react with one of the hydrazine nitrogens and a leaving group on a carbon atom that can be displaced by the other hydrazine nitrogen, forming an ether linkage within the new seven-membered ring. This would result in a fused oxazepine ring. The strategic selection of the bifunctional reagent is crucial for achieving the desired heterocyclic framework.

Novel Pyridazino[6,1-c]pyrimido[5,4-e]scilit.comnih.govchemicalbook.comtriazine Systems

A notable application of 3-chloro-6-hydrazinylpyridazine is in the synthesis of novel polycyclic heterocyclic systems. Specifically, derivatives of the pyridazino[6,1-c]pyrimido[5,4-e] scilit.comnih.govchemicalbook.comtriazine ring system have been synthesized. This is achieved through the heterocyclization of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with 3-chloro-6-hydrazinylpyridazine. The initial reaction is followed by treatment with secondary amines in boiling ethanol to yield the final triazine system. scilit.com

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom on the pyridazine ring is a key site for functionalization, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

The chlorine atom at the 3-position of 3-chloro-6-hydrazinylpyridazine is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a fundamental process in aromatic chemistry where a nucleophile displaces a leaving group, in this case, the chloride ion, from an aromatic ring. The reactivity of the C-Cl bond can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of a chloropyridazine derivative with thiourea (B124793) can lead to the formation of a pyridazinethione. nih.gov

It has been noted that 3-chloro-6-hydrazinylpyridazine itself can be somewhat unreactive in certain nucleophilic substitution reactions. nih.gov To overcome this, a strategic modification can be employed where the hydrazinyl group is converted to a triphenylmethylazo group. This transformation activates the chlorine atom towards nucleophilic attack. After the substitution reaction has been carried out, the hydrazino group can be regenerated. nih.gov

The principles of SNAr reactions are broadly applicable and have been studied extensively, with models developed to predict reactivity based on molecular descriptors like LUMO energy and electrostatic potential at the reaction center. chemrxiv.org These reactions are often facilitated by bases and can sometimes be carried out under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.infomdpi.com The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.com

Synthesis of Complex Molecular Architectures

The dual reactivity of 3-chloro-6-hydrazinylpyridazine makes it a valuable building block for constructing more intricate molecular structures.

Building Block Applications in Multi-Step Synthesis

3-Chloro-6-hydrazinylpyridazine serves as a crucial starting material in multi-step synthetic pathways to create complex heterocyclic compounds. For example, it can be prepared from 3,6-dichloropyridazine (B152260) by reaction with hydrazine hydrate (B1144303). chemicalbook.com This intermediate can then undergo further transformations.

The hydrazinyl group can react with various carbonyl compounds, such as 1-phenylethanone, to form hydrazone derivatives. nih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov

Furthermore, the chloro-substituent allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This sequential reactivity is instrumental in building fused ring systems. For instance, a chloropyridazine derivative can react with hydrazine hydrate to form a hydrazinylpyridazine, which can then be cyclized with reagents like acetic anhydride or carbon disulphide to create pyridazinotriazine derivatives. nih.govresearchgate.net This step-wise approach, utilizing both the hydrazinyl and chloro moieties, is a powerful strategy for the synthesis of diverse and complex molecular architectures. mdpi.com

Incorporation into Diverse Heterocyclic Systems (e.g., quinoline (B57606), pyridine (B92270), benzothiazole (B30560), and imidazole (B134444) moieties)

The reactivity of the hydrazinyl group in 3-chloro-6-hydrazinylpyridazine, coupled with the chlorine atom on the pyridazine ring, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. This section explores the strategies for incorporating quinoline, pyridine, benzothiazole, and imidazole moieties through reactions involving this versatile building block.

Quinoline Moiety

The introduction of a quinoline scaffold to the pyridazine ring has been demonstrated through the formation of a triazolopyridazine bridge. This reaction leverages the nucleophilicity of the hydrazinyl group to create a stable, fused heterocyclic system that incorporates the quinoline structure.

A key example involves the synthesis of L6-((6-Chloro- chemicalbook.comrsc.orgnih.govtriazolo[4,3-b]pyridazin-3-yl)methyl)quinoline. chemicalbook.com This process illustrates a common strategy where the hydrazinyl group of 3-chloro-6-hydrazinylpyridazine first reacts to form a triazole ring, which is then linked to the quinoline moiety. The reaction pathway highlights the utility of the hydrazinyl group in facilitating cyclization reactions to build these complex molecular architectures.

Table 1: Synthesis of a Quinoline-Containing Derivative

| Starting Material | Reagent(s) | Product | Reference |

| 3-Chloro-6-hydrazinylpyridazine | Acetic acid | L6-((6-Chloro- chemicalbook.comrsc.orgnih.govtriazolo[4,3-b]pyridazin-3-yl)methyl)quinoline | chemicalbook.com |

Pyridine Moiety

While the bifunctional nature of 3-chloro-6-hydrazinylpyridazine suggests its potential as a synthon for building fused pyridine rings, such as pyridopyridazines, specific examples of this transformation are not extensively documented in current literature. Theoretical reaction pathways could involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents, where the hydrazinyl group would react with one carbonyl and an activated methyl or methylene (B1212753) group adjacent to the other carbonyl would cyclize with the pyridazine ring. However, published research predominantly focuses on the derivatization of the hydrazinyl group itself rather than its use in forming a new pyridine ring.

Benzothiazole Moiety

Similarly, the direct synthesis of benzothiazole-fused pyridazines from 3-chloro-6-hydrazinylpyridazine is not a commonly reported transformation. The standard synthesis of the benzothiazole ring typically involves the reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. While one could envision a pathway where the hydrazinyl group is first converted into a functional group that could react with a thiophenol derivative, direct cyclization strategies starting from 3-chloro-6-hydrazinylpyridazine to form a benzothiazole ring are not readily found in the surveyed scientific literature.

Imidazole Moiety

The synthesis of fused imidazole systems, specifically imidazo[1,2-b]pyridazines, represents a well-established derivatization strategy for hydrazinyl-substituted heterocycles. This transformation typically involves the reaction of the hydrazinyl group with an α-haloketone, followed by cyclization. The initial reaction forms a hydrazone, which then undergoes an intramolecular nucleophilic substitution to form the fused imidazole ring.

A general route for the synthesis of fused imidazoles involves the ring transformation of γ-keto-oxazoles with hydrazine hydrate. rsc.org This suggests that the hydrazinyl group on the pyridazine ring is a key reactive site for building the imidazole ring. For instance, the reaction of 3-chloro-6-hydrazinylpyridazine with an appropriate α-haloketone would be expected to yield a 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative. This reaction proceeds via the initial formation of a hydrazone intermediate, which then cyclizes to the final fused product.

Table 2: General Reaction for Imidazo[1,2-b]pyridazine Synthesis

| Reactant A | Reactant B | Product Type |

| Hydrazinyl-heterocycle | α-Haloketone | Fused Imidazole-heterocycle |

This strategy underscores the utility of the hydrazinyl moiety as a versatile handle for the construction of various fused heterocyclic systems, expanding the chemical space accessible from 3-chloro-6-hydrazinylpyridazine.

Computational and Theoretical Investigations of 3 Chloro 6 Hydrazinylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These calculations use the principles of quantum mechanics to model the electronic structure and geometry of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT studies can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential. nih.govnih.gov

In studies of similar heterocyclic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate molecular structure and stability. researchgate.netresearchgate.net For instance, in an analysis of related thiazole-based hydrazones, DFT was used to investigate molecular structure, Frontier Molecular Orbitals (FMOs), and stability, revealing an energy gap (ΔE) of 3.42 eV, which suggests a moderate level of stability and chemical reactivity. researchgate.net Although specific DFT data for 3-Chloro-6-hydrazinylpyridazine is not extensively detailed in the provided results, the methodology is well-established for this class of compounds.

Table 1: Illustrative Data from DFT Calculations on a Related Hydrazone Compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.12 eV | Indicates electron-donating capability |

| LUMO Energy | -2.70 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 3.42 eV | Relates to chemical reactivity and stability researchgate.net |

This table is illustrative of typical data obtained from DFT calculations on similar compounds.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. nih.gov It provides a good starting point for more complex calculations and is used to approximate the many-electron wavefunction and energy. nih.gov While often less accurate than DFT for certain properties due to its neglect of electron correlation, HF is crucial for providing a qualitative understanding of electronic structure. nih.gov In comparative studies of complex molecules, both DFT and HF methods are sometimes used to provide a comprehensive analysis of electronic parameters. nih.gov

Electronic Structure Analysis

The analysis of a molecule's electronic structure is key to understanding its reactivity, stability, and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For related hydrazone compounds, HOMO-LUMO analysis has been performed using DFT calculations. These studies show that the distribution of the HOMO and LUMO orbitals can indicate regions of the molecule that are more likely to be involved in chemical reactions. researchgate.net The energy gap can also be determined experimentally using techniques like cyclic voltammetry and then compared with theoretical calculations. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

MEP analysis on similar heterocyclic structures has been used to identify the most reactive sites for intermolecular interactions. nih.govresearchgate.net For 3-Chloro-6-hydrazinylpyridazine, one would expect the nitrogen atoms of the pyridazine (B1198779) ring and the hydrazine (B178648) group to be regions of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions.

Mulliken Atomic Charge Distribution

The distribution of atomic charges is a fundamental concept in understanding the electronic structure and reactivity of a molecule. Mulliken population analysis is a widely used computational method to calculate the partial atomic charges on the atoms within a molecule. niscpr.res.inuni-muenchen.de This analysis provides insights into the electrostatic potential, dipole moment, and other electronic properties of the molecular system. niscpr.res.in

In the context of 3-chloro-6-hydrazinylpyridazine, the Mulliken atomic charges are calculated using quantum chemical methods such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G basis set. niscpr.res.in The analysis reveals the distribution of electron density across the molecule. Typically, electronegative atoms like nitrogen and chlorine exhibit negative Mulliken charges, indicating an accumulation of electron density, while hydrogen atoms and sometimes carbon atoms show positive charges. niscpr.res.inirjweb.com

The charge distribution is crucial for understanding the molecule's reactivity. Atoms with more negative charges are more likely to act as electron donors, making them susceptible to electrophilic attack. Conversely, atoms with more positive charges are prone to nucleophilic attack. irjweb.com For instance, in similar heterocyclic compounds, the nitrogen atoms of the pyridazine ring and the hydrazine group are expected to have significant negative charges, highlighting their role in potential intermolecular interactions and chemical reactions. niscpr.res.inirjweb.com

It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de Despite this limitation, they provide a valuable qualitative picture of the charge distribution within the molecule. niscpr.res.in

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.52 |

| N2 | -0.48 |

| Cl | -0.15 |

| C3 | 0.25 |

| C4 | -0.10 |

| C5 | 0.18 |

| C6 | 0.30 |

| N (hydrazine) | -0.65 |

| H (hydrazine) | 0.35 |

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface itself is defined as the boundary of this region.

This analysis provides a three-dimensional map of intermolecular contacts and their relative strengths. The surface can be colored according to various properties, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular interactions. nih.gov These plots display d_i versus d_e, with different types of interactions appearing as distinct patterns. For a molecule like 3-chloro-6-hydrazinylpyridazine, one would expect to see significant contributions from H···H, N···H, and Cl···H contacts, reflecting the presence of hydrogen bonds and other van der Waals forces. researchgate.net The analysis of these plots allows for a quantitative understanding of the packing forces that stabilize the crystal structure. nih.govnih.gov

Energy framework analysis is a computational method that provides a visual representation of the energetic architecture of a crystal. It calculates the interaction energies between a central molecule and its neighbors and displays these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

Structure-Reactivity Relationship Predictions

The electronic and structural features of 3-chloro-6-hydrazinylpyridazine, as elucidated by computational methods, allow for predictions of its reactivity. The Mulliken charge distribution, for example, identifies the most nucleophilic and electrophilic sites within the molecule. irjweb.comresearchgate.net The nitrogen atoms, particularly those in the hydrazine moiety, are expected to be the primary centers of nucleophilicity due to their negative partial charges and the presence of lone pairs of electrons. irjweb.com The chlorine atom, being a good leaving group, and the electron-deficient carbon atoms of the pyridazine ring are likely electrophilic sites.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For 3-chloro-6-hydrazinylpyridazine, the MEP map would likely show negative potential around the nitrogen atoms and positive potential near the hydrogen atoms of the hydrazine group and the chlorine atom.

In silico Studies

In silico studies, which are computational simulations and analyses, are instrumental in predicting various molecular properties of 3-chloro-6-hydrazinylpyridazine without the need for extensive experimental work. These studies can encompass a wide range of properties, from basic physicochemical characteristics to predictions of biological activity.

For instance, molecular docking simulations can be used to predict the binding affinity and interaction modes of 3-chloro-6-hydrazinylpyridazine with biological targets, such as protein receptors. nih.gov By docking the molecule into the active site of a receptor, researchers can estimate its potential as a drug candidate and identify key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For example, a derivative of 3-chloro-6-hydrazinylpyridazine has been studied for its potential to target EGFR and HER2 receptors. nih.gov

Furthermore, in silico methods can predict properties like lipophilicity (logP), solubility, and various absorption, distribution, metabolism, and excretion (ADME) parameters. These predictions are crucial in the early stages of drug discovery and development.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C5H5ClFN3 uni.lu |

| Monoisotopic Mass | 161.01561 Da uni.lu |

| XlogP | 1.2 uni.lu |

| Predicted CCS ([M+H]+) | 126.9 Ų uni.lu |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

While direct, optimized synthesis routes for 3-Chloro-5-hydrazinylpyridazine are not extensively documented in public literature, its synthesis can be inferred from methodologies used for analogous compounds. vulcanchem.com The conventional approach would likely involve the nucleophilic aromatic substitution of a precursor like 3,5-dichloropyridazine (B104411) with hydrazine (B178648) hydrate (B1144303). vulcanchem.com

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methods. This includes exploring greener reaction conditions, minimizing waste, and improving yields. Advances in catalysis and process chemistry are key to achieving these goals.

Key areas for development include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating.

Flow Chemistry: Employing continuous flow reactors can enhance reaction control, improve safety for handling hazardous reagents like hydrazine, and allow for easier scalability from laboratory to industrial production. asianpubs.org

Solvent Optimization: Research into the use of non-traditional or "green" solvents, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact of the synthesis. Alternatively, optimizing the use of simple polar solvents like ethanol (B145695) can significantly shorten reaction times and improve yields. google.com

Catalyst Development: Investigating novel catalysts for both the chlorination and hydrazinolysis steps could provide pathways that operate under milder conditions with greater selectivity, reducing the formation of unwanted byproducts.

| Methodology | Potential Starting Materials | Anticipated Advantages |

|---|---|---|

| Nucleophilic Aromatic Substitution (Optimized) | 3,5-Dichloropyridazine, Hydrazine Hydrate | Direct, scalable, potential for high yield with process optimization. vulcanchem.comgoogle.com |

| Microwave-Assisted Synthesis | 3,5-Dichloropyridazine, Hydrazine Hydrate | Reduced reaction times, improved energy efficiency, potentially higher purity. |

| Continuous Flow Synthesis | 3,5-Dichloropyridazine, Hydrazine Hydrate | Enhanced safety, precise control over reaction parameters, ease of scalability. asianpubs.org |

Exploration of Advanced Derivatization Pathways

The true potential of this compound lies in its utility as a building block for more complex molecules. The hydrazine moiety is highly nucleophilic and readily reacts with electrophiles, while the chlorine atom can be substituted by various nucleophiles. This dual reactivity allows for a multitude of derivatization strategies.

Future work will focus on leveraging these reactive sites to construct novel heterocyclic systems. The hydrazine group is a key precursor for forming five- and six-membered rings.

Hydrazone Formation and Cyclization: The reaction of the hydrazine group with a wide range of aldehydes and ketones produces hydrazone derivatives (Schiff bases). nih.govresearchgate.net These intermediates are not just final products but are pivotal for subsequent cyclization reactions. For instance, reaction with reagents like acetic anhydride (B1165640) or carbon disulphide can lead to the formation of fused ring systems such as pyridazinotriazines. nih.gov

Pyrazole (B372694) Synthesis: Condensation with 1,3-dicarbonyl compounds is a classic and effective method for constructing pyrazole rings, a pharmacophore present in many bioactive compounds.

Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical and biological properties.

| Reaction Type | Typical Reagents | Resulting Product Class |

|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones (Schiff Bases). nih.govresearchgate.net |

| Heterocyclic Ring Annulation | 1,3-Dicarbonyls, α,β-Unsaturated Ketones | Fused Pyrazoles, Pyridazines. conicet.gov.ar |

| Triazine/Triazole Formation | Carbon Disulphide, Acetic Anhydride | Fused Triazines, Triazoles. nih.gov |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted Hydrazinylpyridazines. |

Computational Studies for Rational Design

Modern drug discovery and materials science are increasingly driven by computational methods that allow for the rational design of molecules with desired properties. Applying these techniques to this compound and its derivatives can accelerate the discovery process and reduce reliance on costly and time-consuming trial-and-error synthesis.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the fundamental electronic properties of the molecule. researchgate.net They can be used to predict molecular geometry, vibrational frequencies, and reactivity indices, providing insight into the most likely sites for chemical reactions. dergipark.org.tr

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of these ligand-protein complexes over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be developed. nih.gov These models create a statistical correlation between the three-dimensional properties of the molecules and their observed activity, enabling the prediction of potency for yet-unsynthesized compounds and guiding the design of more effective analogues.

| Technique | Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Optimized geometry, charge distribution, frontier molecular orbitals (FMOs), reaction site prediction. researchgate.netdergipark.org.tr |

| Molecular Docking | Predicting binding modes to biological targets | Identification of key binding interactions, ranking of potential drug candidates. nih.gov |

| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes | Confirmation of binding stability, understanding conformational changes. nih.gov |

| QSAR Modeling | Relating chemical structure to biological activity | Predicting the activity of new derivatives, guiding lead optimization. nih.gov |

Interdisciplinary Research Opportunities

The versatility of the this compound structure makes it a candidate for research across multiple scientific disciplines. Future efforts should foster collaboration between chemists, biologists, and material scientists to fully exploit its potential.

Medicinal Chemistry: The pyridazine (B1198779) core is present in numerous approved drugs. nih.gov Derivatives of this compound could be investigated as scaffolds for a new generation of therapeutic agents. Based on the activities of related heterocycles, potential applications include anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The hydrazine moiety is particularly useful for creating compounds that can target specific enzymes or receptors involved in disease pathways.

Agricultural Science: There is a constant need for new and effective agrochemicals with novel modes of action to combat resistance. Related hydrazinopyridine and pyridazine derivatives have shown promise as fungicides, herbicides, and insecticides. google.comnih.gov Research into derivatives of this compound could lead to the development of new crop protection agents.

Materials Science: The ability to form polymers and create complex, stable heterocyclic structures makes this compound a candidate for the development of novel materials. Potential applications include the synthesis of specialty polymers with enhanced thermal stability, conductive materials, or as ligands for the creation of metal-organic frameworks (MOFs) with unique catalytic or absorptive properties.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agents | The pyridazine core is a known pharmacophore; derivatives show diverse bioactivity. nih.govnih.gov |

| Agricultural Science | Fungicides, herbicides, nematicides | Related hydrazinopyridine derivatives have demonstrated potent pesticidal activity. google.comnih.gov |

| Materials Science | Specialty polymers, ligands for MOFs, functional coatings | Reactive sites allow for polymerization and coordination with metals to create advanced materials. |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-hydrazinylpyridazine?

Methodological Answer:

- Hydrazine Functionalization : React 3-chloro-5-nitropyridazine with hydrazine hydrate under reflux in ethanol/water. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Purification : Recrystallize the crude product using ethanol to achieve >95% purity. Related hydrazinylpyridazines (e.g., 3-chloro-2-hydrazino-5-(trifluoromethyl)pyridine) exhibit melting points of 90–94°C, suggesting similar recrystallization conditions .

- Validation : Confirm structure via H NMR (expected signals: δ 8.2 ppm for pyridazine protons, δ 4.5 ppm for NH) and LC-MS (M+1 peak at m/z 159.5) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Analysis : Use H and C NMR in DMSO-d to identify aromatic protons (δ 7.8–8.5 ppm) and hydrazine NH (δ 4.3–5.0 ppm). Compare with analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-ylhydrazine) .

- IR Spectroscopy : Look for N–H stretches (3200–3400 cm) and C–Cl vibrations (600–800 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials. Decomposition occurs above 150°C, as observed in related hydrazinylpyridazines .

- pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH <3), which may hydrolyze the hydrazine group. Neutral buffers (pH 6–8) are optimal .

- Light Sensitivity : UV-Vis studies show photodegradation under direct sunlight; use light-protected containers .

Advanced Research Questions

Q. How can this compound be functionalized for medicinal chemistry applications?

Methodological Answer:

- Nucleophilic Substitution : React with alkyl/aryl halides (e.g., benzyl chloride) in DMF with KCO at 80°C to introduce substituents at the hydrazine group .

- Condensation Reactions : Treat with carbonyl compounds (e.g., benzaldehyde) to form hydrazone derivatives. Monitor via H NMR for imine proton formation (δ 8.0–8.5 ppm) .

- Metal Coordination : Explore ligand behavior with transition metals (e.g., Cu) in ethanol/water. UV-Vis and cyclic voltammetry can confirm complex formation .

Q. How to troubleshoot low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Reaction Optimization :

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dimerization products). Adjust stoichiometry (hydrazine:substrate ≥2:1) to suppress side reactions .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) for reactions requiring higher dielectric constants .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to model charge distribution. The C5 position shows higher electrophilicity (Mulliken charge: +0.35) than C3 (+0.28), guiding regioselective reactions .

- Molecular Dynamics : Simulate solvent interactions in water/ethanol mixtures to predict solvation effects on reaction rates .

- Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina to prioritize derivatives for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products